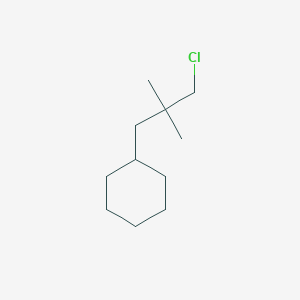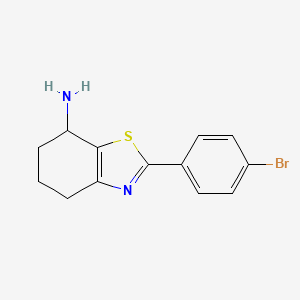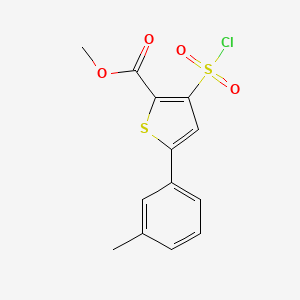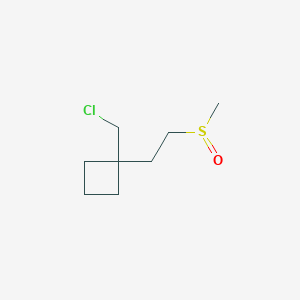
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a chloromethyl group and a 2-methanesulfinylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane can be achieved through several synthetic routes One common method involves the reaction of cyclobutane with chloromethylating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation and sulfinylation processes. These processes would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted cyclobutane.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane depends on its specific interactions with molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methanesulfinylethyl group may influence the compound’s reactivity and interactions through its electron-withdrawing properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the methanesulfinylethyl group, making it less versatile in certain reactions.
1-(2-Methanesulfinylethyl)cyclobutane:
Uniqueness
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane is unique due to the presence of both the chloromethyl and methanesulfinylethyl groups, which provide a combination of reactivity and functionalization options not found in similar compounds.
Eigenschaften
Molekularformel |
C8H15ClOS |
|---|---|
Molekulargewicht |
194.72 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-(2-methylsulfinylethyl)cyclobutane |
InChI |
InChI=1S/C8H15ClOS/c1-11(10)6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
InChI-Schlüssel |
PDTPNSJVELHMHC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCC1(CCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
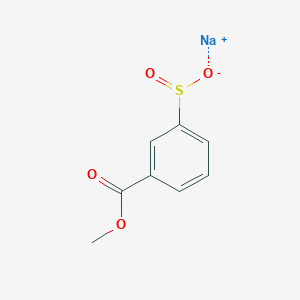
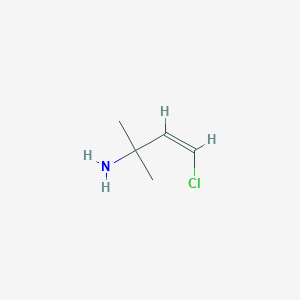
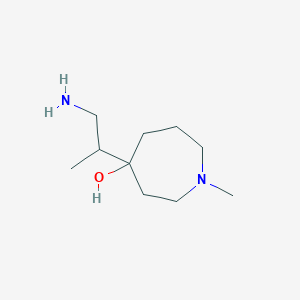
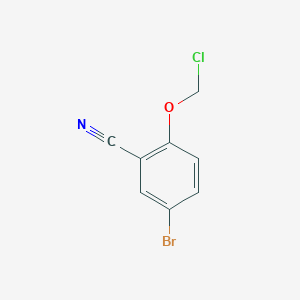
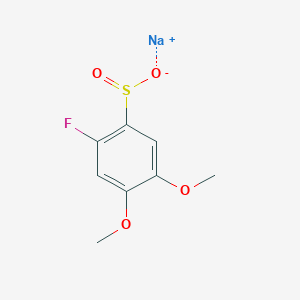
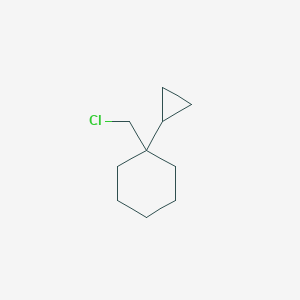

![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
![1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
![3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B13187643.png)
